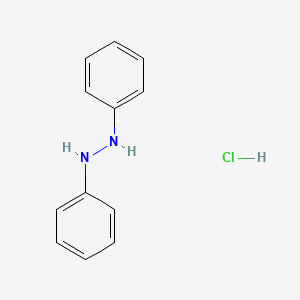

1,2-Diphenylhydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Diphenylhydrazine hydrochloride is an aromatic organic compound consisting of two phenyl groups attached to a hydrazine moiety. It is commonly used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes .

Analyse Biochimique

Biochemical Properties

It is known that the compound consists of two aniline groups joined via their nitrogen atoms . This structure suggests potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

Information on the cellular effects of 1,2-Diphenylhydrazine hydrochloride is limited. Studies have shown that it can cause degenerative alterations in the liver of rats and female mice . It has also been associated with hepatocellular carcinomas in male rats and female mice .

Molecular Mechanism

Its structure suggests that it might interact with biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound rapidly oxidizes in water with a half-life of approximately 15 minutes .

Dosage Effects in Animal Models

Studies have shown that it can cause liver tumors in both sexes of rats and female mice .

Metabolic Pathways

It is known that the compound is involved in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .

Transport and Distribution

Its rapid oxidation in water suggests that it might be transported and distributed quickly within cells .

Subcellular Localization

Its structure suggests that it might interact with various cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Diphenylhydrazine hydrochloride can be synthesized through the reduction of nitrobenzene using zinc dust and hydrochloric acid. The reaction typically proceeds as follows:

2 C6H5NO2+4Zn+8HCl→C6H5NHNHC6H5+4ZnCl2+4H2O

This method involves the reduction of nitrobenzene to phenylhydroxylamine, which then undergoes further reduction to form 1,2-diphenylhydrazine .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar reduction methods but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Diphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azobenzene.

Reduction: Further reduction can lead to the formation of aniline derivatives.

Substitution: It can participate in substitution reactions where one or both phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as zinc dust and hydrochloric acid are typically used.

Substitution: Various electrophiles can be used to introduce different substituents onto the phenyl rings.

Major Products

Azobenzene: Formed through oxidation.

Aniline Derivatives: Formed through reduction.

Substituted Phenylhydrazines: Formed through substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

1,2-Diphenylhydrazine hydrochloride is predominantly utilized in the synthesis of anti-inflammatory drugs. Although it is no longer produced in large quantities in the United States due to health concerns, it remains relevant in pharmaceutical formulations for veterinary use .

Table 1: Pharmaceutical Uses of this compound

| Application Type | Description |

|---|---|

| Anti-inflammatory Drugs | Used as an intermediate in the synthesis of certain anti-inflammatory agents. |

| Veterinary Medicine | Employed in formulations for treating inflammatory conditions in animals. |

Chemical Reagent

The compound serves as a mild reducing agent in various chemical reactions. It is particularly useful in organic synthesis where mild reduction conditions are necessary. However, it is important to note that this compound is incompatible with strong oxidizing agents and acids .

Toxicological Profile and Health Implications

The health effects associated with this compound have been a subject of concern due to its classification as a probable human carcinogen (Group B2) by the Environmental Protection Agency (EPA). Studies have shown that chronic exposure can lead to liver toxicity and potential carcinogenic effects .

Table 2: Health Effects of this compound

| Effect Type | Description |

|---|---|

| Acute Effects | Limited information available; primarily occupational exposure noted. |

| Chronic Effects | Liver toxicity, including fatty metamorphosis and hepatocellular carcinomas observed in animal studies. |

| Carcinogenic Potential | Classified as a probable human carcinogen based on animal studies showing liver tumors. |

Case Study 1: Carcinogenicity Assessment

A notable study conducted by the National Cancer Institute (NCI) revealed that rats and mice exposed to this compound developed liver tumors after dietary exposure over a prolonged period. This study highlighted the compound's potential risk for inducing cancerous growths in laboratory animals, raising concerns about its safety for human use .

Case Study 2: Occupational Exposure

Research indicates that occupational exposure to this compound has significantly decreased since the decline of benzidine-based dye production. However, workers previously involved in this sector exhibited various health issues linked to chronic exposure to the compound .

Regulatory Status and Future Directions

Due to its health risks, regulatory measures have been implemented to limit exposure to this compound. The compound is no longer manufactured in significant quantities within the United States, and its use is highly regulated. Future research may focus on developing safer alternatives for its applications while further investigating its long-term health effects.

Mécanisme D'action

The mechanism by which 1,2-diphenylhydrazine hydrochloride exerts its effects involves its ability to undergo redox reactions. It can donate or accept electrons, making it a versatile reagent in various chemical processes. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1-Diphenylhydrazine: Another isomer with similar properties but different reactivity.

Azobenzene: Formed through the oxidation of 1,2-diphenylhydrazine.

Aniline: A simpler aromatic amine that can be derived from the reduction of 1,2-diphenylhydrazine.

Uniqueness

1,2-Diphenylhydrazine hydrochloride is unique due to its stability and ability to participate in a wide range of chemical reactions. Its dual phenyl groups provide steric hindrance, influencing its reactivity and making it a valuable intermediate in organic synthesis .

Activité Biologique

1,2-Diphenylhydrazine hydrochloride (DPH) is a synthetic compound that has garnered attention due to its biological activity, particularly its potential health effects and carcinogenicity. This article provides a comprehensive overview of the biological activity of DPH, including its toxicological profile, effects on various organ systems, and relevant case studies.

1,2-Diphenylhydrazine is an organic compound with the formula C12H12N2. It is primarily known for its use in the synthesis of dyes and as an intermediate in the production of other chemicals. The hydrochloride salt form is often used in laboratory settings.

Toxicological Profile

The toxicological effects of DPH have been primarily studied in laboratory animals. Key findings from various studies include:

- Liver Toxicity : Chronic exposure to DPH has been associated with significant liver damage, including hypertrophy, increased liver weight, and histopathological changes such as fatty metamorphosis and neoplastic lesions (hepatocellular carcinoma) in rats and mice .

- Respiratory and Gastrointestinal Effects : Interstitial inflammation of the lungs was observed in rats after chronic oral exposure. Additionally, gastrointestinal disturbances such as intestinal hemorrhages were noted .

- Carcinogenic Potential : The National Toxicology Program (NTP) has classified DPH as "reasonably anticipated to be a human carcinogen," based on sufficient evidence from animal studies indicating its carcinogenicity .

Summary of Health Effects

Table 1 summarizes the significant health effects observed in animal studies following exposure to DPH:

| Endpoint | Observed Effect | Study Reference |

|---|---|---|

| Liver | Hepatocellular carcinoma and neoplastic nodules | NCI 1978 |

| Lungs | Interstitial inflammation | NCI 1978 |

| Gastrointestinal Tract | Hyperkeratosis and acanthosis | NCI 1978 |

| Body Weight | Mild increases in liver weight | Dodd et al. 2012 |

1. Chronic Exposure Study (NCI, 1978)

In a chronic study involving rats and mice fed diets containing DPH for 78 weeks, significant incidences of liver tumors were reported. Male rats exhibited hepatocellular carcinoma, while female rats showed neoplastic nodules. The study highlighted the liver as a critical target organ for DPH toxicity.

2. Short-Term Exposure Study (Dodd et al., 2012)

This study investigated the effects of short-term exposure to varying doses of DPH in Fischer 344 rats. Results indicated a slight decrease in serum alkaline phosphatase levels at higher doses (15.5 mg/kg/day), but no significant alterations in liver histopathology were observed .

The biological activity of DPH is believed to involve several mechanisms:

- Methemoglobinemia : DPH can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity .

- Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells and tissues .

- Genotoxicity : Studies have indicated that DPH may cause DNA damage, contributing to its carcinogenic potential .

Propriétés

IUPAC Name |

1,2-diphenylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;/h1-10,13-14H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVKHCZQVDNMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.